REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13]CS([O-])(=O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[N-:19]=[N+]=[N-].[Na+]>CN(C=O)C>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][NH2:19])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
|
[2-{2-(t-butoxycarbonylamino)ethoxy}ethyl]methane sulfonate
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Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCOCCCS(=O)(=O)[O-]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 70° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 1,200 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 2,000 ml THF, to which
|
Type
|
ADDITION
|
Details
|
was added 162 g of triphenylphosphine
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
after which was added 200 ml water
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 500 ml under reduced pressure
|
Type
|
FILTRATION
|
Details
|
Then the resulting precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was further concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove THF
|
Type
|
WASH
|
Details
|
washed with MC
|
Type
|
CONCENTRATION
|
Details
|
The aq layer was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |